molecular formula C17H21N3O2 B7499012 2-Methyl-6-(4-phenylpiperidine-1-carbonyl)-4,5-dihydropyridazin-3-one

2-Methyl-6-(4-phenylpiperidine-1-carbonyl)-4,5-dihydropyridazin-3-one

Cat. No.: B7499012
M. Wt: 299.37 g/mol
InChI Key: VJSIISNLMPOZPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-6-(4-phenylpiperidine-1-carbonyl)-4,5-dihydropyridazin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as MPPC and is a derivative of pyridazinone. MPPC has been synthesized using various methods and has shown promising results in scientific research applications.

Mechanism of Action

The mechanism of action of MPPC is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and inflammation. MPPC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to promote inflammation.
Biochemical and Physiological Effects
MPPC has been shown to have significant biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. MPPC has also been found to inhibit the growth and proliferation of cancer cells by blocking the activity of certain enzymes involved in cell division. In animal models, MPPC has been found to reduce inflammation and improve joint mobility in models of arthritis.

Advantages and Limitations for Lab Experiments

MPPC has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high purity. MPPC has also been shown to have significant activity against cancer cells and inflammation, making it a promising candidate for further research. However, MPPC has some limitations, including its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on MPPC. One potential area of research is to further investigate the mechanism of action of MPPC and its effects on cancer cells and inflammation. Another area of research is to explore the potential use of MPPC in combination with other drugs or therapies to enhance its effectiveness. Additionally, further studies are needed to determine the safety and toxicity of MPPC in humans, which will be important for its potential use as a therapeutic agent.

Synthesis Methods

MPPC can be synthesized using various methods, including the reaction of 4-phenylpiperidine-1-carboxylic acid with acetic anhydride, followed by reaction with 2-methyl-4,5-dihydro-1H-pyridazin-3-one. Another method involves the reaction of 4-phenylpiperidine with 2-methyl-4,5-dihydro-1H-pyridazin-3-one in the presence of acetic anhydride. These methods have been optimized to yield high purity MPPC.

Scientific Research Applications

MPPC has been extensively studied for its potential applications in scientific research. It has been shown to have significant activity against various types of cancer cells, including breast, lung, and colon cancer. MPPC has also shown potential as an anti-inflammatory agent and has been found to reduce inflammation in animal models of arthritis.

Properties

IUPAC Name

2-methyl-6-(4-phenylpiperidine-1-carbonyl)-4,5-dihydropyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-19-16(21)8-7-15(18-19)17(22)20-11-9-14(10-12-20)13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSIISNLMPOZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC(=N1)C(=O)N2CCC(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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